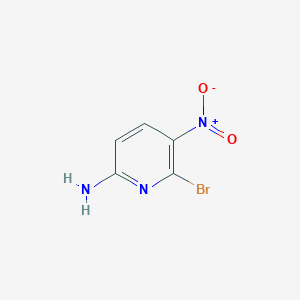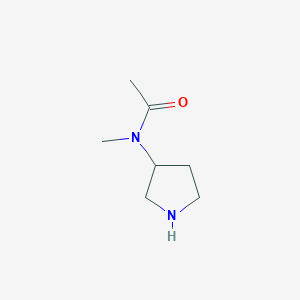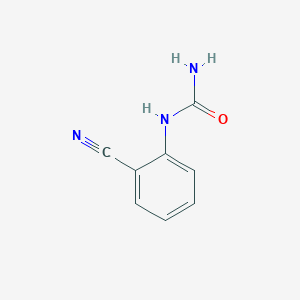
Éther méthylique du 2-brométhyl diéthylèneglycol
Vue d'ensemble
Description
Diethylene glycol 2-bromoethyl methyl ether is a chemical compound that is related to various ethers of diethylene glycol. While the specific compound "Diethylene Glycol 2-Bromoethyl Methyl Ether" is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications are discussed. These related compounds include diethylene glycol mono-n-octadecyl ether , poly(diethylene glycol methyl ether methacrylate) , tetraethylene glycol dimethyl ether , and others [4-10].
Synthesis Analysis
The synthesis of ethers related to diethylene glycol often involves reactions such as the Williamson ether synthesis, which is a common method for producing ethers . For instance, diethylene glycol butylmethyl ether was synthesized through the Williamson Reaction using diethylene glycol mono-methyl ether and butyl bromide . Similarly, the preparation of vinyl alkyl ethers from β-bromo-ethyl ethers by the action of solid sodium hydroxide is described, which could be analogous to the synthesis of diethylene glycol 2-bromoethyl methyl ether .
Molecular Structure Analysis
The molecular structure of ethers related to diethylene glycol can be complex, as seen in the study of a 1:1 complex of tetraethylene glycol dimethyl ether with mercuric chloride, where the ether molecule encloses the HgCl2 molecule . The molecular conformation of these ethers can include various forms such as trans and gauche, which affect the physical properties of the compound .
Chemical Reactions Analysis
Diethylene glycol derivatives can participate in various chemical reactions. For example, diethylene glycol-bis(3-methylimidazolium) dihydroxide was used as a catalyst for the synthesis of 4H-pyrane derivatives in an aqueous medium . This demonstrates the potential reactivity of diethylene glycol ethers in catalyzing organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethylene glycol ethers can be influenced by their molecular structure. For instance, the phase behavior of poly(diethylene glycol methyl ether methacrylate) in alcohol-water systems shows coexistence of LCST and UCST, indicating complex temperature-dependent solubility . The surface pressure and morphological features of Langmuir monolayers of diethylene glycol mono-n-octadecyl ether were studied, revealing phase transitions and the formation of faceted structures at certain temperatures . Additionally, the densities, refractive indices, speeds of sound, and viscosities of diethylene glycol dimethyl ether mixtures were measured, providing insight into the interactions and mixing behavior of these compounds .
Applications De Recherche Scientifique
Réactifs de bioconjugaison
Le bromure de méthyl-PEG3 est un lieur PEG contenant un groupe bromure . Le bromure (Br) est un très bon groupe partant pour les réactions de substitution nucléophile . Il est donc utile comme réactif de bioconjugaison, où il peut être utilisé pour lier deux biomolécules ensemble .
Augmentation de la solubilité
L'espaceur PEG hydrophile dans le bromure de méthyl-PEG3 augmente la solubilité dans les milieux aqueux . Cette propriété est bénéfique dans divers contextes biologiques et pharmaceutiques, où l'augmentation de la solubilité d'un composé peut améliorer sa biodisponibilité et son efficacité .
Pégylation des protéines
Le bromure de méthyl-PEG3 peut être utilisé dans la pégylation des protéines . La pégylation est le processus d'attachement du polyéthylène glycol (PEG) à une protéine, ce qui peut améliorer la stabilité et la solubilité de la protéine, réduire son immunogénicité et prolonger sa demi-vie dans l'organisme .
Synthèse d'autres composés
Le bromure de méthyl-PEG3 peut être utilisé comme réactif de départ dans la synthèse d'autres composés . Par exemple, il a été utilisé dans la synthèse du 1-bromo-4- (2-méthoxyéthoxy)benzène et du 1-bromo-4- [ (2-méthoxyéthoxy)méthyl]benzène .
Systèmes d'administration de médicaments
En raison de sa biocompatibilité et de sa capacité à augmenter la solubilité, le bromure de méthyl-PEG3 peut être utilisé dans le développement de systèmes d'administration de médicaments . Il peut être utilisé pour modifier la surface des supports de médicaments, améliorant ainsi leur stabilité et leurs performances .
Ingénierie tissulaire
Le bromure de méthyl-PEG3 peut être utilisé dans le domaine de l'ingénierie tissulaire . Sa biocompatibilité et sa flexibilité en font un matériau prometteur pour le développement de matériaux d'échafaudage 3-D, qui sont utilisés pour soutenir la croissance et la différenciation des cellules dans la création de nouveaux tissus .
Safety and Hazards
Diethylene Glycol 2-Bromoethyl Methyl Ether is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Mécanisme D'action
Target of Action
Diethylene Glycol 2-Bromoethyl Methyl Ether, also known as Methyl-PEG3-bromide, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system .
Mode of Action
Methyl-PEG3-bromide operates as a linker in the formation of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby marking the target protein for degradation . The bromide group in Methyl-PEG3-bromide acts as a leaving group for nucleophilic substitution reactions, facilitating the formation of these PROTACs .
Biochemical Pathways
The action of Methyl-PEG3-bromide primarily affects the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, it can influence various biochemical pathways depending on the target protein. For instance, PEG3 has been implicated in the TNF pathway and in lipogenesis through ACLY .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Methyl-PEG3-bromide’s action is the degradation of its target proteins via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the function of the degraded protein. For example, downregulation of PEG3 has been shown to ameliorate cardiac fibrosis and myocardial injury in mice with ischemia/reperfusion .
Analyse Biochimique
Biochemical Properties
Diethylene Glycol 2-Bromoethyl Methyl Ether plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. The bromide group in the compound acts as a good leaving group, facilitating these reactions . It interacts with various enzymes and proteins, enhancing their solubility in aqueous media due to the hydrophilic nature of the polyethylene glycol (PEG) spacer . This interaction is crucial for the compound’s role in bioconjugation and other biochemical applications.
Cellular Effects
Diethylene Glycol 2-Bromoethyl Methyl Ether has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to enhance solubility and facilitate nucleophilic substitution reactions makes it a valuable tool in studying these cellular processes. Additionally, it can cause skin and eye irritation, indicating its potential impact on cellular health .
Molecular Mechanism
The molecular mechanism of Diethylene Glycol 2-Bromoethyl Methyl Ether involves its interaction with biomolecules through nucleophilic substitution reactions. The bromide group in the compound is replaced by nucleophiles, leading to the formation of new chemical bonds . This mechanism is essential for its role in bioconjugation and other biochemical applications. The compound’s hydrophilic PEG spacer also increases its solubility, facilitating its interaction with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethylene Glycol 2-Bromoethyl Methyl Ether change over time. The compound is sensitive to air and heat, which can affect its stability and degradation . Long-term exposure to these conditions may lead to a decrease in its effectiveness in biochemical reactions. When stored under inert gas and at low temperatures, the compound remains stable and retains its biochemical properties .
Dosage Effects in Animal Models
The effects of Diethylene Glycol 2-Bromoethyl Methyl Ether vary with different dosages in animal models. At lower doses, the compound facilitates biochemical reactions without causing significant adverse effects . At higher doses, it can cause skin and eye irritation, indicating potential toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
Diethylene Glycol 2-Bromoethyl Methyl Ether is involved in metabolic pathways that include nucleophilic substitution reactions. The bromide group in the compound is replaced by nucleophiles, leading to the formation of new chemical bonds . This interaction is facilitated by the hydrophilic PEG spacer, which increases the compound’s solubility in aqueous media . These metabolic pathways are essential for the compound’s role in bioconjugation and other biochemical applications.
Transport and Distribution
Within cells and tissues, Diethylene Glycol 2-Bromoethyl Methyl Ether is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility, facilitating its movement within the cellular environment . This property is crucial for the compound’s effectiveness in biochemical reactions and its overall distribution within cells and tissues.
Subcellular Localization
Diethylene Glycol 2-Bromoethyl Methyl Ether is localized within specific subcellular compartments due to its hydrophilic PEG spacer and bromide group . These properties facilitate its targeting to specific organelles and compartments within the cell. The compound’s subcellular localization is essential for its role in biochemical reactions and its overall effectiveness in research applications .
Propriétés
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCTXULXHJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530423 | |
| Record name | 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72593-77-2 | |
| Record name | 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




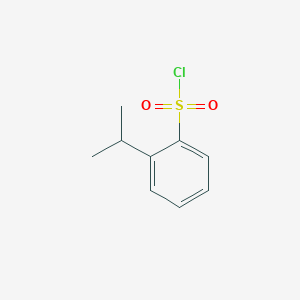
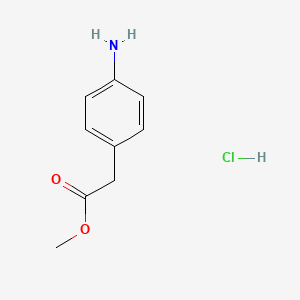

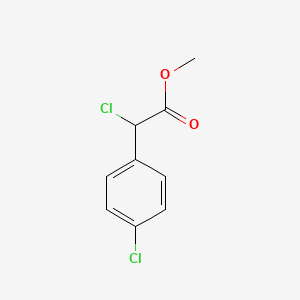
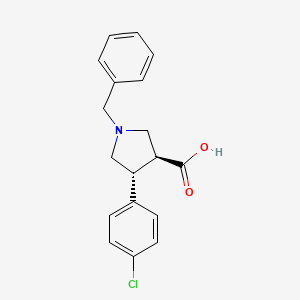
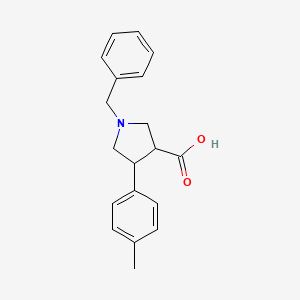
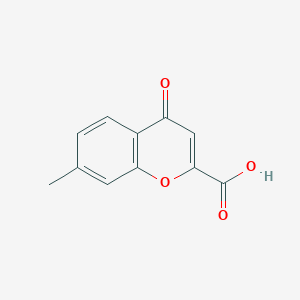
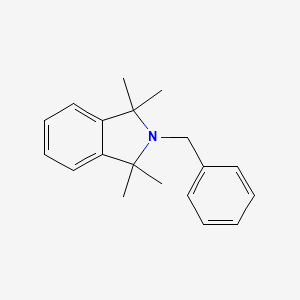
![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)

